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2-(3-Methoxyphenyl)propan-1-ol

Cat. No.: B13580056
M. Wt: 166.22 g/mol
InChI Key: NDHWDNGEUZRDFO-UHFFFAOYSA-N
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Description

Contextualization within Methoxyphenyl-substituted Propanols and Related Alcohol Derivatives

2-(3-Methoxyphenyl)propan-1-ol belongs to a broader class of organic molecules known as methoxyphenyl-substituted propanols. These compounds are characterized by a propane (B168953) chain and a methoxy-substituted benzene (B151609) ring. The specific location of the methoxy (B1213986) group (ortho, meta, or para) and the attachment point of the propanol (B110389) chain significantly influence the compound's physical and chemical properties.

Other related isomers include:

Positional Isomers of the Phenyl Group: 3-(3-Methoxyphenyl)propan-1-ol and 1-(3-Methoxyphenyl)propan-1-ol, where the propanol group is attached to the benzene ring at different positions relative to the methoxy group. prepchem.comchemsrc.comsigmaaldrich.com

Isomers of Methoxy Group Position: Compounds like 2-(2-Methoxyphenyl)propan-1-ol and 2-(4-Methoxyphenyl)propan-1-ol, where the methoxy group is at the ortho and para positions, respectively. chemicalbook.com These variations affect the electronic environment of the aromatic ring and the steric hindrance around the alcohol functional group.

Functional Group Isomers: Aromatic ethers with the same molecular formula, such as 1-methoxy-3-(1-propenyl)benzene.

The study of these related structures provides a comparative framework for understanding how subtle changes in molecular structure can lead to different chemical reactivities and properties. For instance, derivatives of methoxyphenyl propanols have been investigated as building blocks in the synthesis of more complex molecules.

Table 1: Properties of this compound and Related Isomers

Compound NameCAS NumberMolecular FormulaMolecular Weight (g/mol)Position of Substituents
This compound27877-69-6C₁₀H₁₄O₂166.22Methoxy at C3, Propanol at C1 of Phenyl
1-(2-Methoxyphenyl)propan-2-ol15541-26-1C₁₀H₁₄O₂166.22Methoxy at C2, Propan-2-ol at C1 of Phenyl
3-(2-Methoxyphenyl)propan-1-ol10493-37-5C₁₀H₁₄O₂166.22Methoxy at C2, Propanol at C3 of Phenyl
1-(3-Methoxyphenyl)propan-1-ol52956-27-1C₁₀H₁₄O₂166.22Methoxy at C3, Propan-1-ol at C1 of Phenyl
3-(4-Methoxyphenyl)propan-1-ol5406-18-8C₁₀H₁₄O₂166.22Methoxy at C4, Propanol at C3 of Phenyl
2-(4-Methoxyphenyl)propan-2-ol7428-99-1C₁₀H₁₄O₂166.22Methoxy at C4, Propan-2-ol at C2 of Phenyl

Historical Perspectives on the Study of Aromatic Alcohols and Ethers

The scientific investigation of aromatic alcohols and ethers has a rich history integral to the development of organic chemistry. solubilityofthings.com Ethers, defined by an oxygen atom connected to two alkyl or aryl groups, were recognized early on for their utility as solvents. solubilityofthings.com A pivotal moment in their study was the development of the Williamson ether synthesis in 1850 by Alexander Williamson, a robust method for preparing ethers from an alkoxide and a primary alkyl halide that is still widely used today. solubilityofthings.commasterorganicchemistry.com

The study of aromatic compounds took a significant leap in the early 20th century with the work of chemists like Christopher Ingold, who introduced the concepts of electronic effects to explain the reactivity of substituted aromatic rings. numberanalytics.com These foundational principles established how substituent groups on a benzene ring direct the position of incoming electrophiles, a concept central to understanding the chemistry of this compound. numberanalytics.com The condensation of alcohols and ethers with aromatic hydrocarbons, often using catalysts like aluminum chloride, was also an area of early investigation, further expanding the synthetic routes to complex aromatic structures. acs.org

Structural Significance within Organic Chemistry Research

The specific arrangement of atoms in this compound provides a platform for exploring key concepts in organic chemistry, particularly concerning stereoisomerism and electronic effects.

A key structural feature of this compound is the presence of a chiral center. The second carbon atom of the propanol chain (C2) is bonded to four different groups:

A hydrogen atom (-H)

A methyl group (-CH₃)

A hydroxymethyl group (-CH₂OH)

A 3-methoxyphenyl (B12655295) group (-C₆H₄OCH₃)

This tetrahedral carbon with four distinct substituents means the molecule is chiral and can exist as a pair of non-superimposable mirror images, known as enantiomers: (R)-2-(3-Methoxyphenyl)propan-1-ol and (S)-2-(3-Methoxyphenyl)propan-1-ol. libretexts.org The existence of these stereoisomers is significant because enantiomers can exhibit different biological activities and interactions in chiral environments. The study of chiral molecules like this is fundamental to fields such as asymmetric synthesis and medicinal chemistry, where the specific three-dimensional shape of a molecule is critical to its function. nih.gov

The methoxy group (-OCH₃) on the benzene ring profoundly influences the molecule's reactivity and conformational preferences. The methoxy group is an electron-donating group, meaning it increases the electron density of the aromatic ring through a resonance effect. fiveable.me This "activation" makes the ring more susceptible to electrophilic aromatic substitution reactions compared to unsubstituted benzene. libretexts.org

The position of the methoxy group at the meta-position (C3) directs incoming electrophiles primarily to the ortho and para positions relative to itself (C2, C4, and C6 of the phenyl ring). libretexts.org This directing effect is a cornerstone of synthetic strategy in organic chemistry. thedelocalizedchemist.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14O2 B13580056 2-(3-Methoxyphenyl)propan-1-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

2-(3-methoxyphenyl)propan-1-ol

InChI

InChI=1S/C10H14O2/c1-8(7-11)9-4-3-5-10(6-9)12-2/h3-6,8,11H,7H2,1-2H3

InChI Key

NDHWDNGEUZRDFO-UHFFFAOYSA-N

Canonical SMILES

CC(CO)C1=CC(=CC=C1)OC

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways

Chemo-selective Synthesis of 2-(3-Methoxyphenyl)propan-1-ol

Chemo-selective synthesis focuses on the specific transformation of one functional group in the presence of others. For this compound, this involves targeting a carbonyl, alkene, or carboxyl group for reduction or elaboration while leaving the methoxy-substituted aromatic ring intact.

Catalytic hydrogenation is a robust method for the reduction of aldehydes and the saturation of carbon-carbon double bonds to yield primary alcohols. The synthesis of this compound can be achieved by the hydrogenation of suitable precursors such as 2-(3-methoxyphenyl)propanal (B6147647) or 2-(3-methoxyphenyl)propenal.

In this approach, gaseous hydrogen (H₂) is passed through a solution of the precursor in the presence of a metal catalyst. Common catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney Nickel. tcichemicals.comillinois.edu The reaction conditions, such as temperature, pressure, and choice of catalyst, are crucial for achieving high selectivity and yield. For instance, the hydrogenation of 2-(3-methoxyphenyl)propenal would involve the reduction of both the aldehyde group and the carbon-carbon double bond to furnish the target saturated primary alcohol.

Catalytic transfer hydrogenation offers an alternative that avoids the use of high-pressure hydrogen gas. kanto.co.jpuchile.cl This method employs a hydrogen donor molecule, such as 2-propanol or formic acid, in the presence of a transition metal catalyst, often based on ruthenium or iridium complexes. uchile.clresearchgate.net The catalyst facilitates the transfer of hydrogen from the donor to the substrate. This technique is known for its mild conditions and high selectivity. researchgate.net

Table 1: Catalytic Hydrogenation Approaches

Precursor Reagents & Catalyst Product Notes
2-(3-Methoxyphenyl)propanal H₂, Pd/C This compound Direct reduction of the aldehyde.
2-(3-Methoxyphenyl)propenal H₂, Pd/C or Raney Ni This compound Reduction of both the aldehyde and the C=C double bond.

The synthesis of this compound can also be accomplished through the reduction of carboxylic acids, esters, or aldehydes using specific chemical reducing agents. The choice of reagent is critical as it determines the reaction's selectivity.

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting carboxylic acids and their esters directly to primary alcohols. illinois.edufigshare.com The reaction of 2-(3-methoxyphenyl)propanoic acid or its methyl/ethyl ester with LiAlH₄ in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup, provides a direct route to this compound. nih.govmdpi.com

Sodium borohydride (B1222165) (NaBH₄) is a milder and more selective reducing agent, primarily used for the reduction of aldehydes and ketones. eurekaselect.com It is not potent enough to reduce carboxylic acids or esters. figshare.com Therefore, NaBH₄ can be employed to selectively reduce 2-(3-methoxyphenyl)propanal to the target primary alcohol, typically in a protic solvent like methanol (B129727) or ethanol.

Table 2: Reduction with Specific Reagents

Precursor Reagent Solvent Product
2-(3-Methoxyphenyl)propanoic acid 1. LiAlH₄ 2. H₂O or H₃O⁺ Dry THF or Et₂O This compound
Methyl 2-(3-methoxyphenyl)propanoate 1. LiAlH₄ 2. H₂O or H₃O⁺ Dry THF or Et₂O This compound

Organometallic reagents are fundamental tools for constructing carbon-carbon bonds. The synthesis of this compound can be achieved by reacting an appropriate organometallic nucleophile with an electrophilic substrate, such as an epoxide.

Grignard reagents, with the general formula R-Mg-X, are powerful nucleophiles used to form new carbon-carbon bonds. rsc.org A viable pathway to this compound involves the reaction of 3-methoxyphenylmagnesium bromide with propylene (B89431) oxide. semanticscholar.org The reaction proceeds via a nucleophilic attack of the Grignard reagent on one of the carbon atoms of the epoxide ring. This attack typically occurs at the less sterically hindered carbon atom, leading to the ring-opening of the epoxide. A subsequent acidic workup protonates the resulting alkoxide to yield the final primary alcohol product. This regioselective addition ensures the formation of the desired 2-substituted propan-1-ol isomer.

Organolithium reagents (R-Li) are generally more reactive than their Grignard counterparts and are also excellent for carbon-carbon bond formation. Similar to the Grignard approach, 3-methoxyphenyllithium can be reacted with propylene oxide to synthesize this compound. The mechanism involves the nucleophilic attack of the organolithium compound on the less sterically hindered carbon of the propylene oxide ring, followed by protonation in an aqueous workup step. The higher reactivity of organolithium reagents often allows these reactions to be carried out at lower temperatures.

Table 3: Organometallic Approaches

Organometallic Reagent Electrophile Reaction Steps Product
3-Methoxyphenylmagnesium bromide Propylene Oxide 1. Addition in dry ether/THF 2. Acidic workup (e.g., aq. NH₄Cl) This compound

The hydroboration-oxidation reaction is a two-step process that converts an alkene into an alcohol with anti-Markovnikov regioselectivity. acs.orgresearchgate.net This means the hydroxyl group adds to the less substituted carbon of the double bond. researchgate.netgoogle.com This method is highly valuable for producing primary alcohols from terminal alkenes that are appropriately substituted.

To synthesize this compound, the required alkene precursor is 3-isopropenylanisole (also known as 3-(prop-1-en-2-yl)-1-methoxybenzene). In the first step, borane (B79455) (BH₃), often used as a complex with tetrahydrofuran (BH₃·THF), adds across the double bond of the alkene. The boron atom attaches to the terminal, less sterically hindered carbon, while a hydrogen atom adds to the more substituted carbon. In the second step, the resulting organoborane intermediate is oxidized using hydrogen peroxide (H₂O₂) in the presence of a base (typically sodium hydroxide, NaOH). This step replaces the carbon-boron bond with a carbon-hydroxyl bond, yielding the desired primary alcohol, this compound, with high regioselectivity. protocols.ionih.gov

Table 4: Hydroboration-Oxidation Reaction

Precursor Reagents Intermediate Product

Organometallic Reactions for Carbon-Carbon Bond Formation

Multistep Synthetic Routes for Derivatives and Analogs

The structural backbone of this compound lends itself to various synthetic modifications, allowing for the creation of a diverse range of derivatives and analogs. Key organic reactions such as the Nitroaldol (Henry), Wittig-Horner, and Mannich reactions provide versatile pathways to these compounds.

Nitroaldol Reaction Intermediates

The Nitroaldol or Henry reaction is a classic carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound. This pathway can be effectively utilized to synthesize precursors for amino alcohol derivatives related to this compound.

The process would typically involve the reaction of 3-methoxybenzaldehyde (B106831) with a nitroalkane like nitroethane, catalyzed by a base. This reaction forms a nitroalkanol intermediate, such as 1-(3-methoxyphenyl)-2-nitropropan-1-ol. These intermediates are valuable as the nitro group can be readily reduced to an amine, yielding amino alcohol analogs. Research has demonstrated that this reaction can be performed under solvent-free conditions using a polystyrene-supported base (PS-BEMP), which can be recovered and reused, highlighting a green approach to this synthesis. mobt3ath.comresearchgate.net For example, the reaction of benzaldehyde (B42025) and nitroethane can produce 2-nitro-1-phenylpropan-1-ol (B1194210) in good yields. mobt3ath.com Subsequent reduction of the nitro group would yield an amino analog of the target compound.

A representative reaction scheme is shown below:

Step 1: Nitroaldol Condensation. 3-Methoxybenzaldehyde reacts with nitroethane in the presence of a base to form the nitroalkanol intermediate.

Step 2: Reduction. The resulting nitroalkanol is then subjected to reduction (e.g., catalytic hydrogenation) to convert the nitro group into a primary amine, yielding a 2-amino-1-(3-methoxyphenyl)propan-1-ol analog.

Wittig-Horner Reaction Sequences

The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, is a widely used method for the stereoselective synthesis of alkenes from phosphonate (B1237965) carbanions and carbonyl compounds. organic-chemistry.orgcore.ac.uk This reaction is particularly useful for creating unsaturated derivatives or for elongating carbon chains in the synthesis of complex analogs. nih.govresearchgate.net The primary advantage of the HWE reaction is that the phosphate (B84403) byproduct is water-soluble, simplifying purification. organic-chemistry.org

A synthetic sequence towards an analog of this compound could involve:

Reactants : A phosphonate, such as diethyl (1-cyanoethyl)phosphonate, and a ketone like 3'-methoxyacetophenone (B145981).

Reaction : The phosphonate is deprotonated with a base (e.g., NaH) to form a stabilized carbanion. This carbanion then reacts with the ketone to form an unsaturated nitrile derivative.

Transformation : The resulting alkene can undergo further chemical transformations, such as reduction of both the double bond and the nitrile group, to yield saturated amine or alcohol analogs.

The HWE reaction generally provides excellent E-selectivity in the resulting alkene, which is crucial for controlling the stereochemistry of the final product. organic-chemistry.org

Mannich Reaction Pathways for Related Compounds

The Mannich reaction is a three-component condensation reaction involving an active hydrogen-containing compound, formaldehyde (B43269), and a primary or secondary amine. wikipedia.orgorganic-chemistry.org This reaction is a powerful tool for introducing an aminomethyl group into a molecule and is fundamental in the synthesis of many pharmaceuticals and natural product analogs. adichemistry.comnih.gov

For the synthesis of compounds related to this compound, a Mannich reaction could be employed using a precursor ketone. For instance, 3'-methoxypropiophenone (B1296965) could serve as the active hydrogen compound. The reaction with formaldehyde and a secondary amine, such as dimethylamine, under acidic conditions would yield a β-aminoketone known as a Mannich base. researchgate.net This Mannich base can then be modified, for example, through reduction of the ketone to an alcohol, to produce an amino alcohol analog.

ReactionKey ReactantsIntermediate/Product TypeKey Features
Nitroaldol (Henry) Reaction 3-Methoxybenzaldehyde, NitroethaneNitroalkanolForms C-C bond; nitro group is a versatile precursor to amines.
Wittig-Horner Reaction 3'-Methoxyacetophenone, Phosphonate YlideUnsaturated AlkeneStereoselective (E-alkene); water-soluble byproduct simplifies purification.
Mannich Reaction 3'-Methoxypropiophenone, Formaldehyde, Amineβ-Aminoketone (Mannich Base)Introduces an aminomethyl functional group; versatile for building complex molecules.

Green Chemistry Principles in Synthesis

Solvent-Free or Environmentally Benign Solvent Systems

Traditional organic syntheses often rely on volatile, toxic, and flammable organic solvents. benthamdirect.com Green chemistry promotes the reduction or elimination of these solvents. neuroquantology.com Strategies applicable to the synthesis of this compound and its analogs include:

Solvent-Free Reactions : Performing reactions "neat" (without a solvent) can significantly reduce waste. Microwave-assisted solvent-free synthesis is one such technique that can accelerate reaction rates and often leads to higher yields. nih.gov The Henry reaction, for instance, has been successfully carried out under solvent-free conditions. researchgate.net

Benign Solvents : When a solvent is necessary, environmentally friendly alternatives are preferred. Water is an ideal green solvent due to its non-toxicity and abundance. ewadirect.com Other alternatives include supercritical fluids (like CO2), ionic liquids, and bio-based solvents derived from renewable resources. neuroquantology.comnih.govresearchgate.net These solvents can reduce the environmental footprint associated with chemical manufacturing. ewadirect.com

Atom Economy and Reaction Efficiency

Atom Economy is a theoretical measure of how many atoms from the reactants are incorporated into the desired final product. youtube.comdynamicscience.com.au It is a core principle of green chemistry, aiming to minimize waste at the molecular level. greenchemistry-toolkit.org The formula for calculating atom economy is:

Percent Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100% buecher.de

Addition and rearrangement reactions are highly atom-economical (often approaching 100%), while substitution and elimination reactions are inherently less so because they generate byproducts. buecher.de

Reaction Efficiency metrics provide a more practical measure of a reaction's "greenness" by considering yield, stoichiometry, and materials used in workup. wikipedia.org

Reaction Mass Efficiency (RME) : This metric relates the mass of the final product to the total mass of reactants used. tamu.edu

Process Mass Intensity (PMI) : Used extensively in the pharmaceutical industry, PMI is the ratio of the total mass of all materials (reactants, solvents, catalysts, workup chemicals) to the mass of the final product. nih.gov

The table below illustrates a theoretical comparison of atom economy for two different hypothetical pathways to produce a simple alcohol, highlighting how reaction choice impacts waste generation.

Synthetic PathwayReactantsDesired ProductByproductsAtom Economy (%)
Grignard Reaction (Substitution) Acetone, Methylmagnesium Bromidetert-ButanolMg(OH)Br~54%
Catalytic Hydrogenation (Addition) Acetone, Hydrogen (H2)IsopropanolNone100%

By designing synthetic routes that favor addition reactions and utilize catalytic processes, the atom economy can be maximized, leading to more sustainable and efficient chemical production. scranton.eduacs.org

Stereochemistry and Enantioselective Synthesis

Enantioselective Catalysis for 2-(3-Methoxyphenyl)propan-1-ol and Chiral Intermediates

Enantioselective catalysis offers an atom-economical pathway to chiral molecules by using a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product.

Asymmetric hydrogenation is a powerful technique for the enantioselective reduction of prochiral ketones to their corresponding chiral alcohols. sci-hub.se This method typically involves the use of a transition metal catalyst, such as ruthenium or rhodium, complexed with a chiral ligand. chem-station.com The reaction utilizes molecular hydrogen as the reductant, making it a green and efficient process. chem-station.com For the synthesis of this compound, this involves the reduction of 3-methoxypropiophenone.

Catalytic systems based on Ruthenium(II)-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) are renowned for their high efficiency and enantioselectivity in the hydrogenation of a wide range of ketones. chem-station.com The mechanism involves the formation of a ruthenium hydride species which coordinates with the ketone. The chiral environment created by the BINAP ligand directs the hydride transfer to one of the two enantiotopic faces of the carbonyl group, leading to the preferential formation of one enantiomer of the alcohol. researchgate.net

Another important class of catalysts for asymmetric hydrogenation are the Ru(II)-diphosphine-diamine complexes, which are particularly effective for the reduction of simple ketones. chem-station.com The presence of both a chiral diphosphine and a chiral diamine ligand creates a highly effective catalytic environment where the N-H bond of the diamine ligand is believed to participate in the transition state, enhancing both reactivity and enantioselectivity. chem-station.com

Table 1: Representative Catalyst Systems for Asymmetric Hydrogenation of Propiophenone Derivatives Note: Data for the specific substrate 3-methoxypropiophenone is limited in publicly available literature. The following table is illustrative of typical results for structurally similar methoxy-substituted acetophenones and propiophenones.

Catalyst SystemSubstrateH₂ Pressure (atm)Temperature (°C)SolventYield (%)Enantiomeric Excess (ee %)
Ru(II)-BINAP typeAromatic Ketones4 - 10023 - 100Methanol (B129727)>9596 - >99
Ru(II)-Diamine-DiphosphineAromatic Ketones1 - 10025 - 80IsopropanolHigh>99

This table is a generalized representation based on the performance of Noyori-type catalysts on similar substrates. chem-station.comharvard.edu

The success of asymmetric hydrogenation hinges on the design of the chiral ligand. The ligand's structure dictates the three-dimensional space around the metal center, thereby controlling the stereochemical outcome of the reaction. researchgate.net

BINAP is a classic example of a C₂-symmetric, atropisomeric diphosphine ligand. Its rigid binaphthyl backbone and chiral disposition of the phosphine (B1218219) groups create a well-defined chiral pocket. Both (R)- and (S)-enantiomers of BINAP are available, allowing for the synthesis of either enantiomer of the target alcohol. orgsyn.org

Oxazaborolidines , particularly the Corey-Bakshi-Shibata (CBS) catalyst, are used for the catalytic enantioselective reduction of ketones with borane (B79455) (BH₃). nih.govnih.gov The catalyst, a proline-derived chiral oxazaborolidine, coordinates to both the borane (at the nitrogen atom) and the ketone's carbonyl oxygen (at the boron atom). This ternary complex holds the substrates in a rigid conformation, facilitating a highly enantioselective hydride transfer from the borane to the ketone. nih.govresearcher.life This method is known for its high enantioselectivity for a broad range of ketones. insuf.org

Table 2: Chiral Ligands/Catalysts for Enantioselective Ketone Reduction

Ligand/Catalyst ClassPrecursor KetoneReductantKey FeaturesTypical ee (%)
BINAP3-MethoxypropiophenoneH₂Atropisomeric, C₂-symmetric diphosphine ligand used with Ru, Rh, Ir. orgsyn.org95 - >99
Chiral Diamine/Diphosphine3-MethoxypropiophenoneH₂ / Formic AcidBifunctional catalysis; involves metal-ligand and N-H interaction. chem-station.com>98
CBS (Oxazaborolidine)3-MethoxypropiophenoneBorane (BH₃)Proline-derived catalyst; forms a rigid ternary complex. nih.gov90 - >99

Performance is based on general results for aromatic ketones as specific data for 3-methoxypropiophenone is scarce in available literature.

Diastereoselective Synthetic Strategies

Diastereoselective synthesis involves creating a new stereocenter under the influence of an existing one within the molecule or a chiral reagent. The products, being diastereomers, have different physical properties and can be separated by standard techniques like chromatography or crystallization. mdpi.com

In this approach, a chiral auxiliary is attached to the precursor molecule, 3-methoxypropiophenone, or a related intermediate. The reduction of the carbonyl group then proceeds diastereoselectively due to the steric and electronic influence of the chiral auxiliary. For instance, if a chiral group is present at the α-position to the carbonyl, hydride reducing agents will preferentially attack from the less hindered face, as predicted by models like Cram's rule or the Felkin-Anh model.

While specific examples for this compound are not prominent, the synthesis of Tapentadol, a related analgesic, provides insight. The synthesis involves the diastereoselective addition of a Grignard reagent derived from 3-bromoanisole (B1666278) to a chiral α-amino ketone. patsnap.comjustia.com This reaction produces a tertiary alcohol with two stereocenters, where the existing stereocenter on the amino ketone directs the approach of the Grignard reagent, leading to a diastereomerically enriched product. google.com A similar strategy could be envisioned where a chiral auxiliary directs the reduction of a 3-methoxypropiophenone derivative.

This classical resolution method is used to separate a racemic mixture of a chiral compound. patsnap.com For a racemic mixture of this compound, which is an alcohol and thus neutral, it would first need to be derivatized to an acidic species, for example, by forming a hemiphthalate or hemisuccinate ester. This racemic acid derivative can then be reacted with an enantiomerically pure chiral base, such as (+)-cinchotoxine, brucine, or (R)-1-phenylethylamine. patsnap.com

The reaction produces a pair of diastereomeric salts. Since diastereomers have different physical properties, including solubility, one of them can often be selectively crystallized from a suitable solvent. researchgate.net After separation by filtration, the desired diastereomeric salt is treated with an acid to break the salt and liberate the enantiomerically pure acidic derivative. Subsequent hydrolysis of the ester group yields the enantiomerically pure this compound. The choice of resolving agent and solvent is critical and often determined empirically. researchgate.net

Table 3: Common Chiral Resolving Agents for Diastereomeric Salt Formation

Racemic Compound TypeChiral Resolving AgentTypeResulting DiastereomerSeparation Method
Chiral AcidChiral Amine (e.g., (R)-1-phenylethylamine)BasicDiastereomeric Ammonium SaltsFractional Crystallization
Chiral BaseChiral Acid (e.g., (R,R)-Tartaric acid)AcidicDiastereomeric SaltsFractional Crystallization
Chiral Alcohol (derivatized to acid)Chiral Amine (e.g., Brucine)BasicDiastereomeric Ammonium SaltsFractional Crystallization

Kinetic Resolution Techniques for Chiral Enrichment

Kinetic resolution is a process that relies on the different reaction rates of two enantiomers with a chiral catalyst or reagent. patsnap.com In the ideal scenario, one enantiomer reacts quickly to form a new product, while the other enantiomer remains largely unreacted. The reaction is stopped at approximately 50% conversion, allowing for the separation of the unreacted, enantiomerically enriched starting material from the newly formed product.

For racemic this compound, a common and effective method for kinetic resolution is enzyme-catalyzed transesterification. Lipases, such as Candida antarctica Lipase (B570770) B (CALB), are frequently used for this purpose due to their high stereoselectivity, mild reaction conditions, and environmental compatibility. nih.govnih.gov

In a typical procedure, the racemic alcohol is reacted with an acyl donor, such as vinyl acetate, in a non-polar organic solvent in the presence of a lipase. The enzyme selectively catalyzes the acylation of one enantiomer (e.g., the R-enantiomer) much faster than the other. When the reaction reaches about 50% conversion, it is stopped. At this point, the mixture contains the fast-reacting enantiomer as an ester (e.g., (R)-2-(3-methoxyphenyl)propyl acetate) and the slow-reacting enantiomer as the unreacted alcohol (e.g., (S)-2-(3-methoxyphenyl)propan-1-ol), both in high enantiomeric excess. These two compounds can then be easily separated by chromatography.

Table 4: Lipase-Catalyzed Kinetic Resolution of Racemic Secondary Alcohols Note: This table illustrates the general principle, as specific data for this compound is not readily available. The performance is based on resolutions of similar aryl propanols.

EnzymeAcyl DonorSolventTemperature (°C)Typical Outcome
Candida antarctica Lipase B (CALB)Vinyl AcetateHexane / MTBE30 - 45High ee (>96%) for both unreacted alcohol and acylated product at ~50% conversion. mdpi.comnih.gov
Pseudomonas cepacia Lipase (PCL)Vinyl AcetateToluene30Good to excellent ee, selectivity depends on substrate structure.
Pseudomonas fluorescens LipaseVinyl AcetateHexane30 - 45Effective for various secondary alcohols. patsnap.com

Enzyme-Catalyzed Kinetic Resolution

Enzyme-catalyzed kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture. This method utilizes the stereoselectivity of enzymes, particularly lipases, to preferentially catalyze a reaction on one enantiomer, leaving the other unreacted. Lipases are widely used due to their stability in organic solvents, broad substrate specificity, and high enantioselectivity. researchgate.net

In the context of aryl propanols, research on structurally similar compounds provides insight into effective resolution strategies. For instance, the kinetic resolution of racemic 2-(3-methoxy-4-methylphenyl)propan-1-ol has been achieved using lipase-catalyzed reactions. koreascience.kr In this process, the enzyme selectively acylates one enantiomer, allowing for the separation of the resulting ester from the unreacted alcohol. A study highlighted the use of lipases from Aspergillus oryzae (AOL) and Porcine pancreas (PPL) for the transesterification of this substrate, demonstrating moderate success. koreascience.kr

The efficiency of a kinetic resolution is typically measured by the conversion percentage (c) and the enantiomeric ratio (E). For the resolution of rac-2-(3-methoxy-4-methylphenyl)propan-1-ol, the following results were reported. koreascience.kr

Table 1: Lipase-Catalyzed Kinetic Resolution of a 2-(Aryl)propan-1-ol Analog

Enzyme Source Reaction Type Conversion (c) Enantiomeric Ratio (E)

This data indicates that while separation is feasible, the enantioselectivity (E value) is modest, suggesting that further optimization of reaction conditions, such as the choice of solvent, acyl donor, and enzyme immobilization, would be necessary to achieve higher enantiomeric excess. researchgate.netkoreascience.kr

Chemoenzymatic Approaches

Chemoenzymatic synthesis combines chemical reactions with biocatalytic steps to construct complex chiral molecules. This strategy leverages the efficiency of traditional chemical synthesis for building the core structure and the high selectivity of enzymes for introducing chirality. A typical chemoenzymatic route to an enantiopure alcohol like this compound might involve the chemical synthesis of a racemic alcohol followed by an enzyme-catalyzed kinetic resolution as described previously. nih.gov

An alternative chemoenzymatic approach involves the asymmetric reduction of a precursor ketone, 2-(3-methoxyphenyl)propanal (B6147647). While direct enzymatic reduction routes have been explored for analogous compounds like 2-phenylpropanal (B145474) using engineered xylose reductases, this method often faces challenges with enzyme stability. nih.gov

A more common chemoenzymatic pathway involves:

Chemical Synthesis : Preparation of the racemic alcohol, rac-2-(3-Methoxyphenyl)propan-1-ol, from a suitable precursor like 3-methoxypropiophenone through chemical reduction.

Enzymatic Resolution : Subsequent kinetic resolution of the racemic alcohol using a lipase and an acyl donor (e.g., vinyl acetate) to selectively form an ester of one enantiomer. nih.gov This allows for the separation of the highly enantiopure ester and the remaining unreacted alcohol.

This combined approach is exemplified in the synthesis of key intermediates for pharmaceuticals like Loxoprofen, where the enzymatic resolution of a racemic aryl propanol (B110389) derivative using lipase from Burkholderia cepacia yielded the desired (S)-acetate with 98% enantiomeric excess (ee) and the (R)-alcohol with 94% ee. nih.gov

Chiral Purity Determination Methodologies

Accurately determining the chiral purity, or enantiomeric excess (ee), of a sample is critical. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and reliable method for this purpose.

The separation of enantiomers on a CSP is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase. These complexes have different binding energies, leading to different retention times on the column.

For compounds structurally related to this compound, specific chiral HPLC methods have been developed. For example, the enantiomers of the closely related 1-(3-methoxyphenyl)ethanol (B1583643) have been successfully resolved. rsc.org The conditions for such a separation provide a strong starting point for developing a method for this compound.

Table 2: Chiral HPLC Method for a Structural Analog

Parameter Condition
Column Phenomenex Lux 5u Cellulose-4
Mobile Phase n-hexane/isopropanol = 90/10
Flow Rate 0.7 mL/min
Detection UV at 214 nm

| Retention Times | t(minor) = 9.75 min, t(major) = 10.21 min |

Method validation is essential to ensure reliability. As demonstrated in the development of a chiral LC method for β-amino-β-(4-methoxyphenyl) propionic acid, key validation parameters include resolution, limit of detection (LOD), and limit of quantification (LOQ). researchgate.net A resolution value greater than 2.5 is generally considered excellent for baseline separation of the enantiomers. researchgate.net Modern techniques combining chiral chromatography with mass spectrometry (HPLC-ESI-MS/MS) can also be employed for highly sensitive and accurate quantitation of enantiomeric impurities. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within the molecule.

While 1D NMR provides fundamental information, 2D NMR experiments are essential for unambiguously assigning all proton and carbon signals and confirming the intricate bonding network of 2-(3-Methoxyphenyl)propan-1-ol. science.gov

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. youtube.com For this compound, COSY would reveal correlations between the proton on C1 and the proton on C2, as well as the proton on C2 and the methyl protons on C3. It would also show correlations among the coupled aromatic protons on the methoxyphenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. princeton.edu This is a powerful tool for assigning carbon signals based on their known proton assignments. For instance, the proton signal for the -CH₂OH group would show a cross-peak with the ¹³C signal of C1.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects longer-range couplings between protons and carbons, typically over two to four bonds. princeton.edu HMBC is crucial for piecing together the molecular skeleton. Key expected correlations for this compound would include the methoxy (B1213986) protons correlating to the aromatic C3' carbon, and the C1 protons correlating to the aromatic C1' and C2' carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. youtube.com This technique is vital for determining stereochemistry and conformation. In this compound, NOESY could show correlations between the aromatic proton at C2' and the proton on the adjacent C2 of the propanol (B110389) chain, providing insights into the preferred rotational conformation of the side chain relative to the aromatic ring.

The following table outlines the expected 2D NMR correlations for the structural assignment of this compound.

Proton(s)COSY Correlations (¹H-¹H)HSQC Correlations (¹H-¹³C)HMBC Correlations (¹H-¹³C)NOESY Correlations (Spatial Proximity)
H1 (CH₂OH)H2C1C2, C1', C2'H2, H2'
H2 (CH)H1, H3C2C1, C3, C1'H1, H3, H2', H6'
H3 (CH₃)H2C3C1, C2H2
OCH₃-C7' (OCH₃)C3'H2', H4'
Aromatic HOther Aromatic HRespective Aromatic COther Aromatic CAdjacent Aromatic H, Side Chain H

Quantitative NMR (qNMR) is a highly accurate and precise method for determining the concentration or purity of a substance without the need for a chemically identical reference standard. researchgate.net The signal intensity of a nucleus in an NMR spectrum is directly proportional to the number of those nuclei in the sample. ox.ac.uk

For this compound, its purity can be determined by weighing a sample and an internal standard of known purity (e.g., maleic anhydride, dimethyl sulfone) into an NMR tube and acquiring a ¹H NMR spectrum under specific, optimized conditions to ensure accurate integration. ox.ac.uk By comparing the integral of a distinct, well-resolved signal from this compound (e.g., the methoxy protons) with the integral of a known signal from the internal standard, the absolute purity of the analyte can be calculated.

This technique is also invaluable for reaction monitoring. For example, during the synthesis of this compound via the reduction of 2-(3-methoxyphenyl)propanoic acid, qNMR can be used to track the disappearance of the starting material and the appearance of the product over time, allowing for precise determination of reaction kinetics and endpoint. nih.gov

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for confirming the molecular weight and elemental formula of a compound and for gaining structural insights through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS), often coupled with a soft ionization technique like Electrospray Ionization (ESI), provides highly accurate mass measurements, typically to within 5 parts per million (ppm). This precision allows for the unambiguous determination of a compound's elemental formula.

For this compound (C₁₀H₁₄O₂), the expected exact mass for the protonated molecule [M+H]⁺ would be calculated and compared against the experimentally measured m/z value. A close match confirms the molecular formula and rules out other potential formulas with the same nominal mass.

FormulaIonCalculated Exact Mass
C₁₀H₁₄O₂[M+H]⁺167.1067
C₁₀H₁₄O₂[M+Na]⁺189.0886

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically by isolating a precursor ion, inducing fragmentation, and then analyzing the resulting product ions. unito.it The fragmentation pattern produced is characteristic of the molecule's structure and serves as a "structural fingerprint."

In an MS/MS experiment of the protonated this compound ion ([M+H]⁺, m/z 167.1), characteristic fragmentation pathways would be expected. The fragmentation is influenced by the most labile bonds and the most stable resulting fragments. wvu.edu

Predicted Fragmentation Pathways:

Loss of Water: A common fragmentation for alcohols is the neutral loss of H₂O (18.01 Da), which would result in a fragment ion at m/z 149.09.

Benzylic Cleavage: Cleavage of the C1-C2 bond would be favorable due to the formation of a stable benzylic cation or related structures. This could lead to fragments corresponding to the methoxybenzyl portion of the molecule.

Loss of the Propanol Side Chain: Fragmentation could involve cleavage at the bond between the aromatic ring and the propanol side chain.

The resulting product ion spectrum provides definitive structural information that can be used to distinguish this compound from its isomers.

Precursor Ion (m/z)Predicted Fragment Ion (m/z)Neutral LossPutative Fragment Structure
167.1149.1H₂O[C₁₀H₁₃O]⁺
167.1135.1CH₄O[C₉H₁₁O]⁺ (Loss of methanol)
167.1121.1C₂H₆O[C₇H₉O]⁺ (Methoxyphenylmethyl cation)

X-ray Crystallography for Solid-State Structure and Absolute Configuration

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms and molecules in the solid state. By diffracting X-rays off a single crystal of a compound, one can generate a detailed electron density map from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with very high precision.

Vibrational Spectroscopy for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying the functional groups present in a molecule and probing its conformational state.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which induces vibrations of its chemical bonds. The resulting spectrum provides a unique fingerprint of the molecule, with specific absorption bands corresponding to particular functional groups.

Expected FT-IR Absorption Bands for this compound

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
O-H StretchingAlcohol (R-OH)3600 - 3200Strong, Broad
C-H Stretching (Aromatic)Phenyl Ring3100 - 3000Medium
C-H Stretching (Aliphatic)-CH₃, -CH₂, -CH3000 - 2850Strong
C-H Stretching (Methoxy)-OCH₃~2830Medium
C=C Stretching (Aromatic)Phenyl Ring1600 - 1450Medium-Weak
C-H Bending (Aliphatic)-CH₃, -CH₂1470 - 1370Medium
C-O-C Asymmetric Stretching (Aromatic Ether)Ar-O-CH₃1300 - 1200Strong
C-O Stretching (Primary Alcohol)-CH₂-OH~1050Strong
C-H Out-of-Plane Bending (Aromatic)Substituted Phenyl900 - 675Strong

The broadness of the O-H stretching band is a result of hydrogen bonding. The precise positions of the aromatic C-H out-of-plane bending bands are indicative of the substitution pattern on the benzene (B151609) ring. For a meta-substituted ring, characteristic bands are expected in this region. The C-O stretching bands for the ether and the primary alcohol are typically strong and can be found in the fingerprint region of the spectrum spectroscopyonline.comvscht.cz.

Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, providing valuable information that may be weak or absent in the FT-IR spectrum.

Similar to the FT-IR data, a complete experimental Raman spectrum for this compound is not widely documented. However, the expected Raman shifts can be inferred from the characteristic vibrations of its structural components.

Expected Raman Bands for this compound

Vibrational ModeFunctional GroupExpected Raman Shift (cm⁻¹)Intensity
C-H Stretching (Aromatic)Phenyl Ring3100 - 3000Strong
C-H Stretching (Aliphatic)-CH₃, -CH₂, -CH3000 - 2850Strong
Ring Breathing (Aromatic)Phenyl Ring~1000Strong
C=C Stretching (Aromatic)Phenyl Ring1600 - 1580Strong
C-H Bending (Aliphatic)-CH₃, -CH₂1460 - 1440Medium
C-C Skeletal ModesPropanol chain800 - 900Medium

The C-H stretching vibrations of both the aromatic and aliphatic parts of the molecule are expected to be prominent in the Raman spectrum nih.gov. The symmetric ring breathing mode of the phenyl ring typically gives rise to a strong and sharp band, which is a characteristic feature in the Raman spectra of aromatic compounds. The C=C stretching vibrations of the aromatic ring are also expected to be strong. The skeletal vibrations of the propanol chain, such as the C-C stretching modes, would appear in the lower frequency region of the spectrum researchgate.net. Analysis of the C-H stretching region can also provide insights into the conformational isomers present in the sample nih.gov.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are widely used to investigate electronic structure and reactivity, providing a balance between computational cost and accuracy.

Density Functional Theory (DFT) Studies on Conformational Preferences

The flexibility of 2-(3-methoxyphenyl)propan-1-ol is primarily due to the rotation around several single bonds: the C-O bond of the methoxy (B1213986) group, the C-C bond between the phenyl ring and the propanol (B110389) side chain, and the C-C and C-O bonds within the propanol moiety. This rotational freedom gives rise to various conformers, each with a distinct energy level.

Density Functional Theory (DFT) is a robust method for exploring the potential energy surface of a molecule to identify its stable conformers. chemrxiv.org A typical DFT study involves geometry optimization of various initial structures to find local and global energy minima. Functionals such as B3LYP, paired with basis sets like 6-311++G(d,p), are commonly employed to accurately model electron correlation and dispersion forces that influence conformational stability. researchgate.net

Table 1: Illustrative Relative Energies of Hypothetical Conformers of this compound Calculated via DFT

ConformerDihedral Angle 1 (°)*Dihedral Angle 2 (°)**Relative Energy (kcal/mol)
A (Global Minimum) 180 (anti)60 (gauche)0.00
B 60 (gauche)180 (anti)0.75
C -60 (gauche)60 (gauche)1.20
D 180 (anti)-60 (gauche)0.85

*Dihedral angle defined by C(ring)-C-C-O **Dihedral angle defined by C-C-O-H

Note: The data in this table is illustrative and represents typical results from DFT conformational analysis; it is not based on published experimental or computational data for this specific molecule.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. wikipedia.orglibretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, and its energy level is related to the molecule's ionization potential and nucleophilicity. youtube.com The LUMO, conversely, acts as an electron acceptor, and its energy relates to the electron affinity and electrophilicity. youtube.com

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial parameter that provides insight into the molecule's kinetic stability, chemical reactivity, and optical properties. nih.gov A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions. eurjchem.com For this compound, the HOMO is expected to be localized primarily on the electron-rich methoxyphenyl ring, while the LUMO would likely be distributed over the aromatic system as well. FMO analysis helps identify the most probable sites for electrophilic and nucleophilic attack.

Table 2: Hypothetical Frontier Molecular Orbital Properties for this compound

ParameterEnergy (eV)Description
HOMO Energy -5.85Indicates electron-donating ability (nucleophilicity)
LUMO Energy -0.25Indicates electron-accepting ability (electrophilicity)
HOMO-LUMO Gap 5.60Relates to chemical stability and reactivity

Note: This table contains hypothetical values for illustrative purposes, based on typical ranges for similar aromatic alcohols.

Reaction Pathway and Transition State Analysis

Computational chemistry is instrumental in elucidating reaction mechanisms by mapping the potential energy surface that connects reactants to products. This involves locating transition states (TS), which are first-order saddle points on the energy surface, and calculating the activation energy (the energy barrier) for the reaction.

For this compound, potential reactions could include oxidation of the alcohol group, electrophilic substitution on the aromatic ring, or pyrolysis. nih.govresearchgate.net Using DFT methods, a proposed reaction mechanism can be investigated by performing a transition state search. Once a TS is located, its structure can be confirmed by frequency calculations, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. Intrinsic Reaction Coordinate (IRC) calculations can then be performed to ensure that the identified transition state correctly connects the desired reactants and products. This analysis provides a detailed, step-by-step view of the molecular transformations during a chemical reaction.

Molecular Dynamics Simulations for Conformational Landscape Exploration

While quantum chemical calculations identify discrete, stable conformers, Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. frontiersin.org MD simulations model the movements of atoms by solving Newton's equations of motion, using force fields to describe the intramolecular and intermolecular interactions.

An MD simulation of this compound, typically in a solvent like water or an organic solvent, would reveal how the molecule explores its conformational landscape. mdpi.com The simulation trajectory provides information on the flexibility of different parts of the molecule, the lifetimes of certain conformations, and the influence of the solvent on its structure. nih.gov By analyzing the trajectory, one can identify the most populated conformational states and the transitions between them, offering a more complete understanding of the molecule's dynamic nature than static calculations alone.

In Silico Prediction of Chemical Properties Relevant to Synthesis and Application

Computational models, particularly Quantitative Structure-Property Relationship (QSPR) models, are valuable for predicting the physicochemical properties of molecules before they are synthesized. nih.gov

Solubility and Stability Predictions

Aqueous solubility is a critical property for many applications. QSPR models predict solubility based on a molecule's structural features, known as molecular descriptors. unlp.edu.ar For this compound, these descriptors would include parameters such as molecular weight, logP (a measure of lipophilicity), polar surface area, and the number of hydrogen bond donors and acceptors. researchgate.net Various established models, such as the Estimated Solubility (ESOL) model, use these descriptors in a regression equation to estimate the logarithm of the aqueous solubility (logS). researchgate.net

Chemical stability can also be assessed computationally. For instance, the propensity for a molecule to undergo autoxidation can be estimated by calculating the bond dissociation energies (BDEs) of its weakest bonds, such as the C-H bond adjacent to the alcohol's oxygen atom. Lower BDE values indicate a higher susceptibility to radical abstraction and degradation.

Table 3: In Silico Property Predictions for this compound

PropertyPredicted ValueMethod/ModelSignificance
LogS (Aqueous Solubility) -2.5 to -3.0QSPR (e.g., ESOL)Predicts low to moderate solubility in water.
LogP (Octanol-Water Partition) 2.1 to 2.4QSPR (e.g., XLOGP3)Indicates a preference for lipid environments over aqueous ones.
Polar Surface Area (PSA) 29.5 ŲDescriptor CalculationRelates to membrane permeability and intermolecular interactions.

Note: The predicted values are estimates based on general QSPR models for organic molecules and are not from a dedicated study on this specific compound.

Reactivity Descriptors

Computational chemistry provides powerful tools for understanding the electronic structure and reactivity of molecules. Reactivity descriptors, derived from theoretical calculations, offer quantitative insights into the chemical behavior of a compound. These descriptors are crucial for predicting how a molecule will interact with other chemical species, its stability, and its potential reaction pathways. While specific computational studies on the reactivity descriptors of this compound are not prevalent in the searched scientific literature, the principles and methods for their determination are well-established.

The primary method for calculating these properties is Density Functional Theory (DFT), which has proven effective in predicting the structures and energetics of molecules. The following sections describe the key reactivity descriptors that would be central to a computational analysis of this compound.

Frontier Molecular Orbitals (FMOs)

The reactivity of a chemical species is largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org

HOMO (Highest Occupied Molecular Orbital): This orbital acts as an electron donor. nih.gov A higher HOMO energy level indicates a greater ability to donate electrons, suggesting higher reactivity towards electrophiles.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital acts as an electron acceptor. nih.gov A lower LUMO energy level signifies a greater ability to accept electrons, indicating higher reactivity towards nucleophiles.

HOMO-LUMO Energy Gap (ΔE)

The energy difference between the HOMO and LUMO is known as the HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO). This gap is a critical indicator of molecular stability and reactivity. schrodinger.com

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov

A small HOMO-LUMO gap suggests that the molecule is more polarizable, has lower stability, and is more chemically reactive. wikipedia.orgnih.gov

Global Reactivity Descriptors

From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to further quantify the chemical nature of a molecule. These descriptors are typically derived using Koopmans' theorem, which approximates the ionization potential and electron affinity from the orbital energies.

The table below defines these key descriptors and the formulas used for their calculation.

DescriptorSymbolFormulaDescription
Ionization PotentialII ≈ -EHOMOThe minimum energy required to remove an electron from a molecule.
Electron AffinityAA ≈ -ELUMOThe energy released when an electron is added to a molecule.
Electronegativityχχ = (I + A) / 2Measures the ability of a molecule to attract electrons.
Chemical Potentialµµ = -(I + A) / 2The negative of electronegativity; represents the escaping tendency of electrons.
Global Hardnessηη = (I - A) / 2Measures the resistance of a molecule to change its electron distribution. A harder molecule has a larger HOMO-LUMO gap. nih.gov
Global SoftnessSS = 1 / (2η)The reciprocal of hardness; indicates a higher propensity for chemical reactions.
Electrophilicity Indexωω = µ² / (2η)Measures the propensity of a species to accept electrons.

Illustrative Research Findings

The following table presents the calculated reactivity descriptors for Isoeugenol from the referenced study, showcasing the type of data generated in such an analysis.

ParameterSymbolValue (eV)
HOMO EnergyEHOMO-5.584
LUMO EnergyELUMO-0.631
Energy GapΔE4.953
Ionization PotentialI5.584
Electron AffinityA0.631
Electronegativityχ3.107
Chemical Potentialµ-3.107
Global Hardnessη2.476
Global SoftnessS0.201
Electrophilicity Indexω1.948

This detailed theoretical framework allows chemists to predict and understand the reactivity of molecules like this compound, even in the absence of direct experimental or computational data for the specific compound.

Applications in Organic Synthesis and Chemical Research

2-(3-Methoxyphenyl)propan-1-ol as a Chemical Building Block

As a chemical building block, "this compound" offers synthetic chemists a versatile starting point. Its functional groups can be manipulated through a wide array of organic reactions to build intricate molecular architectures.

In multi-step organic synthesis, a precursor is a compound that is used as a starting material for the preparation of another compound. While specific examples detailing the use of "this compound" as a precursor are not extensively documented in publicly available literature, the broader class of methoxyphenyl propanols is recognized for its role in the synthesis of pharmaceutically active compounds. For instance, the isomeric compound "3-methoxy-1-propanol" serves as a key building block in the synthesis of various pharmaceuticals. google.com This suggests the potential of "this compound" to be employed in similar synthetic strategies, where the methoxyphenyl group and the propanol (B110389) backbone are desired features in the final target molecule.

The synthesis of biologically active molecules often involves the sequential addition and modification of functional groups, and compounds like "this compound" provide a readily available scaffold for such transformations. For example, the synthesis of all four isomers of 4-methoxyphenyl-1,2-propanediol, a potential anti-inflammatory agent, highlights the importance of methoxyphenyl propanol derivatives in medicinal chemistry research. acs.org

Below is a table summarizing the role of related methoxyphenyl propanol compounds as precursors in multi-step synthesis:

Precursor CompoundApplication
3-Methoxy-1-propanolBuilding block for pharmaceutically active compounds google.com
4-Methoxyphenyl-1,2-propanediol isomersPotential anti-inflammatory drugs acs.org

An intermediate is a molecular entity that is formed from the reactants and reacts further to give the observed products of a chemical reaction. "this compound" and its derivatives can act as crucial intermediates in the assembly of complex molecular scaffolds. A notable area where such structures are relevant is in the study of lignin (B12514952), a complex polymer found in the cell walls of plants.

To better understand the degradation pathways of lignin, researchers synthesize "lignin model compounds," which are simpler molecules that contain the key structural motifs of the polymer. researchgate.netprotocols.io The synthesis of compounds such as "2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol" serves as a prime example. researchgate.netprotocols.io While not identical, the structural similarity to "this compound" is evident, and it is plausible that the target compound could serve as an intermediate or a precursor to such complex lignin models. These model compounds are instrumental in developing and evaluating methods for lignin depolymerization, a key step in the conversion of biomass to biofuels and other valuable chemicals. researchgate.netprotocols.io

The following table outlines an example of a complex molecular scaffold synthesized from related building blocks:

Complex Molecular ScaffoldResearch Area
2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenolLignin degradation studies researchgate.netprotocols.io

Role in the Development of Synthetic Methodologies

Beyond its use as a building block, "this compound" can play a role in the development and refinement of new synthetic methods. Its specific chemical features allow it to be used as a test case for new reactions and catalytic systems.

A model substrate is a compound that is used to study the mechanism of a chemical reaction. The primary alcohol group in "this compound" makes it a suitable model substrate for investigating the reactivity of alcohols in various transformations. For instance, the oxidation of primary alcohols to aldehydes is a fundamental reaction in organic chemistry, and understanding its mechanism is crucial for developing efficient and selective oxidation methods. scispace.com

By studying the kinetics and reaction pathways of the oxidation of a model substrate like "this compound" with different oxidizing agents, chemists can gain insights into the role of the catalyst, the solvent, and the electronic effects of the methoxyphenyl group on the reaction rate and selectivity. scispace.com Similarly, in reactions such as the palladium-catalyzed amination of allylic alcohols, mechanistic studies with model substrates help to elucidate the role of additives and the nature of the catalytic cycle. mdpi.com

A probe for catalytic system evaluation is a molecule used to test the effectiveness and selectivity of a new catalyst. "this compound" can be employed as such a probe. For example, in the development of new catalysts for the stereoselective conversion of biomass-derived compounds, a molecule with a similar structure, 4'-methoxypropiophenone, is used to evaluate the performance of bifunctional and recyclable nanocatalysts. mdpi.com The conversion of this ketone to valuable products like trans-anethole provides a measure of the catalyst's activity and selectivity. mdpi.com

Similarly, the catalytic oxidation of 1-methoxy-2-propanol (B31579) is used to test and optimize catalytic systems for the production of 1-methoxy-2-acetone, an important organic solvent and intermediate. patsnap.com By using "this compound" as a substrate in these or other catalytic reactions, researchers can assess the efficiency, selectivity, and reusability of novel catalytic materials.

The table below provides examples of how related compounds are used to evaluate catalytic systems:

Probe CompoundCatalytic Reaction
4'-MethoxypropiophenoneStereoselective conversion to trans-anethole mdpi.com
1-Methoxy-2-propanolCatalytic oxidation to 1-methoxy-2-acetone patsnap.com

Biocatalysis and Biotransformations in Chemical Synthesis

Enzymatic Production of 2-(3-Methoxyphenyl)propan-1-ol and its Analogs

The enzymatic production of this compound primarily involves the bioreduction of its corresponding ketone precursor, 3'-methoxypropiophenone (B1296965). This transformation can be achieved with high enantioselectivity, yielding chiral alcohols that are valuable intermediates in the pharmaceutical and fine chemical industries.

The bioreduction of prochiral ketones is a well-established method for the synthesis of optically active secondary alcohols. This process typically utilizes oxidoreductases, such as alcohol dehydrogenases (ADHs) or carbonyl reductases, which transfer a hydride from a cofactor, commonly nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) or its phosphate (B84403) (NADPH), to the carbonyl group of the ketone.

While specific studies on the bioreduction of 3'-methoxypropiophenone are not extensively detailed in publicly available literature, the enzymatic reduction of structurally similar ketones provides a strong precedent for this transformation. For instance, the asymmetric reduction of the related compound 3'-methoxyacetophenone (B145981) has been successfully demonstrated using an alcohol dehydrogenase. researchgate.net Biocatalytic approaches are increasingly favored due to their alignment with green chemistry principles, minimizing energy consumption and the formation of toxic byproducts. chemicalbook.com

The general reaction for the bioreduction of 3'-methoxypropiophenone is illustrated below:

3'-Methoxypropiophenone + NAD(P)H + H⁺ ⇌ this compound + NAD(P)⁺

This reaction is often carried out using whole-cell biocatalysts (e.g., yeast or bacteria) or isolated enzymes. Whole-cell systems have the advantage of in-situ cofactor regeneration, which is crucial for the economic viability of the process.

Precursor KetoneBiocatalystProduct AlcoholObservations
3'-MethoxyacetophenoneAlcohol Dehydrogenase (mutant)(R)-1-(3-methoxyphenyl)ethanol1.2-fold improved yield with engineered enzyme. researchgate.net
4'-MethoxypropiophenoneN/A (Chemical Reduction)1-(4-Methoxyphenyl)propan-1-olHigh yields achieved via Meerwein-Ponndorf-Verley reduction. nih.gov
PropiophenoneCarbonyl Reductase (SSCR)(R)-1-phenylpropanolDocking studies suggest hydride attack from the Si-face. scispace.com

Enantioselective Biocatalysis for Chiral Alcohols

A key advantage of biocatalysis is the ability to produce enantiomerically pure compounds. In the context of this compound, both enantiomers, (R)- and (S)-, can potentially be synthesized with high enantiomeric excess (ee) through two main enzymatic strategies: the asymmetric reduction of the prochiral ketone and the kinetic resolution of the racemic alcohol.

Asymmetric Reduction: As mentioned, alcohol dehydrogenases and carbonyl reductases are instrumental in the asymmetric reduction of ketones. The stereochemical outcome of the reaction (i.e., whether the (R)- or (S)-alcohol is formed) is determined by the enzyme's inherent stereopreference. For example, ADHs are classified based on Prelog's rule, which predicts the stereochemistry of the resulting alcohol. Anti-Prelog ADHs are particularly valuable as they can produce enantiomers that are often less accessible through chemical means. researchgate.net The enantioselective reduction of various ketones to their corresponding chiral alcohols has been demonstrated with high success using enzymes from organisms like Leifsonia sp. and Lactobacillus brevis. researchgate.netnih.gov

Kinetic Resolution: An alternative approach is the kinetic resolution of a racemic mixture of this compound. This method typically employs lipases, which are a class of hydrolases. In the presence of an acyl donor (e.g., vinyl acetate), a lipase (B570770) can selectively acylate one enantiomer of the alcohol at a faster rate, leaving the unreacted enantiomer in high enantiomeric purity. researchgate.net For example, lipases such as Novozyme 435 and those from Pseudomonas fluorescens and Pseudomonas cepacia have shown excellent selectivity in resolving various aromatic alcohols. nih.govpolimi.it This process can also be performed in reverse, through the enantioselective hydrolysis of a racemic ester of the alcohol.

MethodEnzyme ClassPrincipleKey Advantage
Asymmetric ReductionAlcohol Dehydrogenase / Carbonyl ReductaseStereoselective reduction of a prochiral ketone.Theoretical 100% yield of a single enantiomer.
Kinetic ResolutionLipase / EsteraseEnantioselective acylation or hydrolysis of a racemic alcohol/ester.Applicable to a wide range of substrates with commercially available enzymes.

Enzyme Engineering for Enhanced Selectivity and Productivity

To improve the efficiency and applicability of biocatalysts in the synthesis of this compound, enzyme engineering techniques can be employed. These strategies aim to enhance properties such as substrate specificity, catalytic activity, enantioselectivity, and stability under process conditions. The two primary approaches in enzyme engineering are rational design and directed evolution.

Rational design involves making specific changes to the enzyme's amino acid sequence based on a detailed understanding of its three-dimensional structure and catalytic mechanism. For instance, a mutant of an alcohol dehydrogenase from Empedobacter brevis (A85G/C295A/I86A) was engineered to improve the yield of (R)-1-(3-methoxyphenyl)ethanol from 3'-methoxyacetophenone. researchgate.net This demonstrates the potential of rational design to tailor enzymes for specific substrates.

Directed evolution, on the other hand, mimics the process of natural selection in the laboratory. It involves creating a large library of enzyme variants through random mutagenesis, followed by high-throughput screening to identify mutants with improved properties. This approach does not require prior knowledge of the enzyme's structure or mechanism.

A single point mutant of Candida tenuis xylose reductase (CtXR D51A) exhibited a 270-fold higher enzymatic activity and improved enantioselectivity for (S)-2-phenylpropanal, showcasing the power of enzyme engineering to dramatically enhance catalyst performance. nih.gov Such engineered biocatalysts, when combined with optimized reaction conditions, can lead to significantly higher product titers. nih.gov

Characterization of Biocatalysts Involved in Transformations

The successful application of an enzyme in a biocatalytic process requires a thorough characterization of its properties. This includes determining its substrate specificity, kinetic parameters, optimal reaction conditions (pH and temperature), cofactor requirements, and stereoselectivity.

For enzymes involved in the production of this compound, such as alcohol dehydrogenases and carbonyl reductases, characterization would involve assessing their activity towards 3'-methoxypropiophenone and their ability to produce the desired enantiomer of the alcohol with high enantiomeric excess.

An example of such characterization can be seen with the carbonyl reductase from Rhodococcus erythropolis WZ010 (ReCR). nih.gov This enzyme was found to be NAD(H)-specific, active over broad pH and temperature ranges, and strictly (S)-stereoselective for the reduction of N-Boc-3-piperidone. nih.gov Similarly, the alcohol dehydrogenase from Leifsonia sp. strain S749 was characterized as an NADH-dependent enzyme composed of four identical subunits, capable of reducing a wide variety of ketones with high enantioselectivity. nih.gov

The characterization of these enzymes often involves the following:

Molecular Weight Determination: Techniques like SDS-PAGE and size-exclusion chromatography are used to determine the subunit and native molecular weights of the enzyme.

Kinetic Analysis: Michaelis-Menten kinetics are used to determine the Km and kcat values for the substrate and cofactor, providing insights into the enzyme's affinity and catalytic efficiency.

pH and Temperature Optima and Stability: The enzyme's activity is measured across a range of pH values and temperatures to identify the optimal conditions for catalysis and to assess its stability.

Substrate Specificity: The enzyme's activity is tested against a panel of different substrates to understand its substrate scope.

Stereoselectivity Analysis: The enantiomeric excess of the chiral product is determined using techniques such as chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).

A comprehensive characterization provides the necessary data to optimize the reaction conditions for the efficient and selective production of this compound.

Occurrence and Role in Natural Product Chemistry

Isolation and Identification of Structural Analogs in Natural Sources

Structural analogs of 2-(3-Methoxyphenyl)propan-1-ol are not synthesized as standalone molecules in nature but rather as part of larger, more complex structures derived from the phenylpropanoid pathway. Their identification occurs either after the breakdown of these larger molecules or through extraction from plant tissues.

Lignin (B12514952), a complex polymer of aromatic compounds, is a major component of plant cell walls and a primary source of phenylpropanoid structures. nih.gov The degradation of lignin, either through natural biological processes or chemical treatments, releases a variety of low molecular weight compounds. The study of these degradation pathways often employs lignin model compounds, which are simpler dimeric or trimeric structures representing the typical linkages found in the polymer. protocols.io

Understanding the degradation reactions of lignin is challenging due to the polymer's complexity. protocols.io To overcome this, simple dimeric and trimeric model compounds that contain typical lignin interunit linkages are used to clarify reaction mechanisms. protocols.io For instance, the white-rot fungus Phlebia tremellosa has been shown to dealkylate nonphenolic β-O-4-linked lignin model dimers like 1-(3′,4′-dimethoxyphenyl)-2-(o-methoxyphenoxy)-propane-1,3-diol. researchgate.net Such processes break down the complex polymer into simpler phenylpropanoid units, which may include structural analogs of this compound. Industrial processes for producing low molecular weight lignin degradation products have also been developed, yielding catechols and monohydric phenols. google.com

Table 1: Examples of Lignin Model Compounds and Degradation Products

Lignin Model Compound Degradation Method/Organism Resulting Products/Observation
1-(3,4-dimethoxyphenyl)-2-(2-methoxyphenoxy)-propane-1,3-diol Co(II) acetate and Mn(II) acetate Cleavage of the Cα-Cβ bond wur.nl
1-(3′,4′-dimethoxyphenyl)-2-(o-methoxyphenoxy)-propane-1,3-diol Phlebia tremellosa (white-rot fungus) Dealkylation to phenolic products researchgate.net

Lignans and neolignans are a large class of natural phenols derived from the oxidative coupling of two C6–C3 (phenylpropanoid) units. rsc.org These compounds are widespread in the plant kingdom and exhibit a vast diversity of structures. rsc.org Research into the chemical constituents of various plants has led to the isolation of numerous compounds that are structural analogs of this compound.

For example, phytochemical investigation of the twigs of Miliusa mollis led to the isolation of new neolignans, including (2S,3S)-2,3-dihydro-2-(4-methoxyphenyl)-3-methyl-5-[1(E)-propenyl]benzofuran. nih.govnih.gov Similarly, studies on nutmeg, the seed of Myristica fragrans, identified several active phenylpropanoids and neolignans, such as erythro-2-(4-allyl-2,6-dimethoxy-phenoxy)-1-(3,4-dimethoxyphenyl)-propan-1-ol. rsc.org From Canadian sugar maple sap (Acer saccharum), a new phenylpropanoid, 2,3-dihydro-2-(4-hydroxy-3-methoxy-phenyl)-3-(hydroxylmethyl)-7-methoxy-5-benzofuranpropanol, was isolated. mdpi.com

Table 2: Selected Natural Product Analogs and Their Plant Sources

Compound Name Classification Plant Source
(2S,3S)-2,3-dihydro-2-(4-methoxyphenyl)-3-methyl-5-[1(E)-propenyl]benzofuran Neolignan Miliusa mollis nih.govnih.gov
erythro-2-(4-allyl-2,6-dimethoxy-phenoxy)-1-(3,4-dimethoxyphenyl)-propan-1-ol Neolignan Myristica fragrans rsc.org

Chemical Synthesis of Natural Product Analogs and Derivatives

The synthesis of natural product analogs is crucial for confirming their structure, studying their biological activity, and providing larger quantities for research. Various synthetic routes have been developed for phenylpropanoids and their derivatives.

A straightforward synthesis for a close structural isomer, 2-(4-Methoxyphenyl)propan-1-ol, has been described. prepchem.com This process involves the reduction of a methyl ester to the corresponding primary alcohol. Specifically, Methyl 2-(4-methoxyphenyl)propionate is dissolved in a dry ether and added to a suspension of lithium aluminium hydride, a powerful reducing agent. prepchem.com The reaction is maintained at a low temperature and stirred for an hour. prepchem.com Following the reaction, water is carefully added to decompose any excess reducing agent, and the product is isolated after an extraction and purification process, yielding 2-(4-Methoxyphenyl)propan-1-ol as a pale yellow oil. prepchem.com

More complex syntheses are required for dimeric structures. For example, the synthesis of the β-5 dimeric lignin model compound, 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol, has been detailed as a two-step process. protocols.io Such synthetic procedures are vital for creating model compounds to study lignin degradation and catalytic valorization. protocols.io

Table 3: Synthesis of 2-(4-Methoxyphenyl)propan-1-ol

Starting Material Reagent Solvent Product

Mechanistic Studies of Natural Product Biosynthesis Pathways Involving Related Structures

The biosynthesis of phenylpropanoids is a fundamental metabolic pathway in plants, responsible for producing a vast array of secondary metabolites, including lignin, flavonoids, and lignans. researchgate.netepa.gov This pathway starts with the aromatic amino acid L-phenylalanine. researchgate.net

The general phenylpropanoid pathway involves the transformation of phenylalanine into 4-coumaroyl-CoA. researchgate.net This central intermediate then serves as a precursor for numerous other compounds. Lignans and lignins are both derived from this pathway through processes involving phenolic oxidative coupling. researchgate.net Phenylalanine is first converted to trans-cinnamic acid by the enzyme phenylalanine ammonia-lyase (PAL). nih.gov This step is a critical branch point, as phenylalanine can also be directed toward other metabolic pathways. nih.gov The cinnamic acid is then hydroxylated and further modified to form various hydroxycinnamoyl-CoA esters. These esters are the building blocks for monolignols, which are the monomeric units that polymerize to form lignin and couple to form lignans and neolignans. researchgate.net The diversity of phenylpropanoid-derived metabolites arises from the modification and amplification of these core structures by a host of enzymes, including reductases, oxygenases, and transferases. nih.gov

Future Research Directions and Unexplored Avenues in 2 3 Methoxyphenyl Propan 1 Ol Chemistry

Development of Novel and Sustainable Synthetic Routes

The pursuit of green and sustainable chemistry is a paramount goal in modern synthetic organic chemistry. Future research will undoubtedly focus on developing novel and environmentally benign synthetic routes to 2-(3-Methoxyphenyl)propan-1-ol and its derivatives. This includes the exploration of biocatalytic and chemoenzymatic methods, which offer high selectivity and operate under mild reaction conditions.

Key Research Areas:

Biocatalytic Asymmetric Synthesis: The use of enzymes, such as alcohol dehydrogenases, from various microbial sources presents a promising avenue for the enantioselective synthesis of chiral 2-aryl-1-propanols. Future work will likely involve screening new microorganisms and engineering existing enzymes to enhance their substrate specificity and catalytic efficiency for this compound.

Chemoenzymatic Strategies: Combining the advantages of both chemical and enzymatic catalysis can lead to highly efficient and sustainable synthetic pathways. Research in this area could focus on developing one-pot or tandem reactions where a chemical step is seamlessly integrated with a biocatalytic transformation to produce this compound with high purity and yield.

Renewable Feedstocks: Investigating the synthesis of this compound from renewable starting materials is a critical aspect of sustainable chemistry. Lignin (B12514952), a complex aromatic biopolymer, contains structural motifs similar to the target molecule. Developing efficient methods for the selective depolymerization of lignin and subsequent conversion of the resulting fragments into this compound would represent a significant step towards a bio-based chemical industry.

Exploration of Advanced Catalytic Systems

The development of highly efficient and selective catalysts is central to advancing the synthesis of this compound. Future research will move beyond traditional catalytic systems to explore novel materials and approaches that offer enhanced performance and sustainability.

Emerging Catalytic Technologies:

Homogeneous and Heterogeneous Catalysis: While homogeneous catalysts often exhibit high activity and selectivity, their separation from the reaction mixture can be challenging. Future research will likely focus on the development of robust and recyclable heterogeneous catalysts. This includes the design of supported metal catalysts and solid acid catalysts that can efficiently mediate the key transformations in the synthesis of this compound.

Nanocatalysts: The unique properties of nanomaterials, such as high surface area and quantum size effects, make them attractive candidates for catalysis. The exploration of metal nanoparticles, metal oxides, and other nanostructured materials as catalysts for the synthesis of aryl-substituted propanols is a burgeoning field of research.

Metal-Organic Frameworks (MOFs): MOFs are crystalline porous materials with tunable structures and functionalities. Their high surface area and well-defined active sites make them promising platforms for designing highly selective catalysts for the synthesis of fine chemicals like this compound. Research in this area will focus on synthesizing MOFs with specific catalytic functionalities tailored for the desired reactions.

Integrated Computational and Experimental Approaches for Reaction Discovery

The synergy between computational modeling and experimental validation is a powerful tool for accelerating the discovery of new chemical reactions and optimizing existing ones. In the context of this compound chemistry, this integrated approach can provide valuable insights into reaction mechanisms and guide the rational design of catalysts and reaction conditions.

Synergistic Research Strategies:

Computational Modeling and DFT Studies: Density Functional Theory (DFT) and other computational methods can be employed to model reaction pathways, predict transition state energies, and understand the electronic and steric factors that govern reactivity and selectivity. These theoretical studies can help in identifying promising new synthetic routes and in optimizing existing protocols for the synthesis of this compound.

High-Throughput Screening: Experimental techniques such as high-throughput screening can be used to rapidly evaluate a large number of catalysts and reaction conditions. When combined with computational predictions, this approach can significantly accelerate the discovery of optimal synthetic methods.

Predictive Modeling for Catalyst Design: By combining computational data with experimental results, it is possible to develop predictive models that can guide the design of new and improved catalysts. This data-driven approach has the potential to revolutionize the way catalysts are developed for the synthesis of specific target molecules like this compound.

Design and Synthesis of Chemically Versatile Derivatives for Materials Science Research

The unique chemical structure of this compound, featuring a chiral center, a hydroxyl group, and an aromatic ring, makes it an attractive building block for the synthesis of novel functional materials. Future research in this area will focus on designing and synthesizing a diverse range of derivatives with tailored properties for various applications in materials science.

Potential Applications in Materials Science:

Polymer Chemistry: The hydroxyl group of this compound can be readily functionalized to introduce polymerizable groups, allowing for its incorporation into various polymer architectures. The presence of the methoxy-substituted phenyl ring can impart specific properties, such as altered solubility, thermal stability, and optical characteristics, to the resulting polymers. Research will focus on creating novel monomers and polymers with applications in areas like specialty coatings, adhesives, and advanced composites.

Liquid Crystals: Chiral molecules are essential components in the formulation of many liquid crystalline materials. The enantiomerically pure forms of this compound and its derivatives could serve as chiral dopants or as core components of new liquid crystal molecules. The design and synthesis of such derivatives could lead to the development of advanced display technologies and optical sensors.

Functional Materials: By introducing specific functional groups onto the aromatic ring or by modifying the propanol (B110389) side chain, a wide array of chemically versatile derivatives of this compound can be synthesized. These derivatives could find applications as building blocks for supramolecular assemblies, organic light-emitting diodes (OLEDs), and other advanced functional materials.

Fundamental Studies on Reaction Mechanisms and Stereocontrol

A deep understanding of reaction mechanisms is crucial for the rational design of synthetic strategies and for achieving high levels of stereocontrol. Future research will focus on elucidating the intricate details of reactions involved in the synthesis and transformation of this compound, with a particular emphasis on controlling the stereochemical outcome of these processes.

Key Areas of Mechanistic Investigation:

Asymmetric Catalysis: For reactions that generate the chiral center in this compound, detailed mechanistic studies of the catalytic cycles are essential. This includes identifying the key intermediates, understanding the mode of catalyst-substrate interaction, and elucidating the factors that determine the enantioselectivity. Such studies will enable the design of more efficient and highly selective asymmetric catalysts.

Stereoselective Transformations: Investigating the stereoselective transformations of this compound into other chiral molecules is another important research direction. This involves understanding how the existing stereocenter influences the stereochemical outcome of subsequent reactions, a concept known as substrate-controlled stereoselection.

In Situ Spectroscopic Techniques: The use of advanced in situ spectroscopic techniques, such as NMR and IR spectroscopy, can provide real-time information about the species present in a reaction mixture. These techniques are invaluable for identifying reaction intermediates and for gaining a dynamic understanding of reaction mechanisms.

Q & A

Q. What are the standard synthetic routes for 2-(3-Methoxyphenyl)propan-1-ol, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves reducing a ketone precursor, such as 3-(3-methoxyphenyl)propan-1-one, using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents (e.g., THF or ethanol). For example, Grignard reactions with 3-methoxybenzaldehyde derivatives followed by hydrolysis can yield intermediates. Optimization includes controlling temperature (0–25°C), solvent polarity, and catalyst loading to maximize yield and purity . Post-synthesis purification via column chromatography or recrystallization is recommended.

Q. How is this compound characterized structurally and quantitatively?

  • Methodological Answer : Characterization employs:
  • NMR spectroscopy (¹H/¹³C) to confirm the methoxyphenyl group (δ ~3.8 ppm for -OCH₃) and propanol chain.
  • Mass spectrometry (MS) for molecular ion validation (expected m/z ~180 for C₁₀H₁₄O₂).
  • HPLC with UV detection (λ ~270–280 nm for aromatic systems) to assess purity (>95% typical for research-grade material) .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

  • Methodological Answer : Critical properties include:
  • Boiling point : ~283°C at 760 mmHg (guides distillation conditions).
  • Density : 1.037 g/cm³ (relevant for solvent selection in biphasic reactions).
  • Solubility : Moderate in polar solvents (e.g., ethanol, DMSO) but poor in water (<1 mg/mL), necessitating solvent optimization for biological assays .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved, and what chiral catalysts are effective?

  • Methodological Answer : Asymmetric reduction of prochiral ketones using chiral catalysts like Corey-Bakshi-Shibata (CBS) or Noyori-type systems can yield enantiomerically pure product. For example:
  • Use (R)- or (S)-BINAP-ligated ruthenium catalysts for transfer hydrogenation.
  • Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry. Recent studies report >90% ee using β-pinene-derived catalysts .

Q. What biological targets or pathways are associated with this compound, and how are its activities validated?

  • Methodological Answer : Preliminary studies on analogs suggest interactions with:
  • GPCRs (e.g., serotonin receptors due to structural similarity to arylpropanolamines).
  • Enzyme inhibition (e.g., monoamine oxidases via competitive binding assays).
    Validation involves:
  • In vitro assays : Radioligand displacement or fluorescence polarization.
  • Kinetic studies (IC₅₀ determination) using purified enzymes .

Q. How do structural modifications (e.g., halogenation, substituent position) impact the compound’s pharmacokinetic profile?

  • Methodological Answer : Systematic SAR studies compare:
  • Meta-substitution (3-methoxy vs. 4-methoxy): Alters lipophilicity (logP) and metabolic stability.
  • Halogenation (e.g., adding Cl at the phenyl ring): Enhances binding affinity but may reduce solubility.
  • In silico modeling (e.g., molecular docking with CYP450 isoforms) predicts metabolic pathways. Experimental validation via hepatic microsome assays is critical .

Q. What computational strategies are effective in predicting the compound’s reactivity and stability under varying conditions?

  • Methodological Answer : Use DFT calculations (e.g., Gaussian or ORCA software) to:
  • Map electrostatic potential surfaces for nucleophilic/electrophilic sites.
  • Predict oxidation/reduction potentials (e.g., stability under acidic/basic conditions).
    Pair with accelerated stability testing (40°C/75% RH for 4 weeks) to correlate computational and empirical data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.